N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide
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Overview
Description
N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide is a complex organic compound that features a fluorophenyl group, a furan ring, and multiple hydrazine and thioamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-furylacetaldehyde with hydrazine to form the hydrazone intermediate.
Thioamide formation: The hydrazone intermediate is then reacted with carbon disulfide and a suitable base to form the thioamide group.
Coupling with 2-fluorophenyl isocyanate: The final step involves the coupling of the thioamide intermediate with 2-fluorophenyl isocyanate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazine and thioamide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-cancer or anti-inflammatory activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-bromophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it potentially more effective in certain applications compared to its chlorine or bromine analogs.
Properties
Molecular Formula |
C14H14FN5OS2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C14H14FN5OS2/c1-9(12-7-4-8-21-12)17-19-14(23)20-18-13(22)16-11-6-3-2-5-10(11)15/h2-8H,1H3,(H2,16,18,22)(H2,19,20,23) |
InChI Key |
ZJIGKSVIXOGVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1F)C2=CC=CO2 |
Origin of Product |
United States |
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